N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring a bromo-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2-oxopyridin-1(2H)-yl moiety linked via an acetamide bridge. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role as a bioisostere for esters or carboxylic acids, enhancing resistance to enzymatic degradation . The bromine and fluorine substituents likely contribute to halogen bonding interactions, which can influence molecular recognition and binding affinity in biological systems . While direct pharmacological data for this compound is absent in the provided evidence, analogs with fluorophenyl and oxadiazole groups are frequently associated with kinase inhibition, antimicrobial activity, or anticancer properties .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrF2N4O3/c22-13-5-8-17(16(24)10-13)25-18(29)11-28-9-1-2-15(21(28)30)20-26-19(27-31-20)12-3-6-14(23)7-4-12/h1-10H,11H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHYQRKDRHAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety known for its diverse biological activities. The presence of halogen substituents (bromine and fluorine) is significant as they can influence the lipophilicity and biological interactions of the molecule.
Molecular Formula: C18H16BrF2N3O2
Molecular Weight: 426.24 g/mol
CAS Number: 625446-22-2
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to interact with various biological targets associated with cancer cell proliferation and survival.
-
Mechanisms of Action:
- Inhibition of Key Enzymes: Compounds containing the oxadiazole structure have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Induction of Apoptosis: Research indicates that derivatives can promote apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .
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Case Studies:
- In vitro studies demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
- A specific study showed that modifications in the oxadiazole ring enhanced anticancer activity, suggesting that structural optimization could lead to more potent agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The introduction of electron-withdrawing groups (EWGs) on the aromatic rings increases biological activity.
- Specific substitutions at the meta position of the aromatic ring were found to be more favorable than para substitutions, enhancing binding affinity to target proteins .
Data Tables
| Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|
| Compound A | 0.65 µM | MCF-7 |
| Compound B | 2.41 µM | HeLa |
| Compound C | 0.75 nM | hCA II |
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Activities
Substituent Effects
- Halogenated Aryl Groups: The target compound’s 4-bromo-2-fluorophenyl group contrasts with the 4-fluorophenyl group in and the 3-fluorophenyl group in .
- Heterocyclic Cores : The 1,2,4-oxadiazole in the target compound is less polarizable than the thiadiazole in , which could affect membrane permeability. Triazole-containing analogs (e.g., ) exhibit sulfanyl linkages, enabling disulfide-like interactions in redox-active environments.
Pharmacokinetic Considerations
- The pyridinone moiety in the target compound introduces a hydrogen-bond acceptor, which may compete with the oxadiazole for solvation or binding interactions. This dual functionality is absent in simpler analogs like , which rely on pyridinyl groups for π-π stacking .
- Fluorine’s electronegativity in the 4-fluorophenyl group (shared with and ) likely enhances metabolic stability by reducing oxidative degradation, a common strategy in drug design .
Q & A
Q. What are the key structural features of the compound, and how do they influence its potential biological activity?
The compound features a pyridine ring, a 1,2,4-oxadiazole moiety, and an acetamide group. The oxadiazole ring enhances metabolic stability and π-π stacking interactions with biological targets, while the fluorophenyl and bromophenyl substituents contribute to hydrophobic binding and electronic effects. The pyridine-2-one fragment may facilitate hydrogen bonding. These structural elements collectively enhance target engagement and pharmacokinetic properties .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Synthesis typically involves:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave irradiation (120°C, 30 min) .
- Step 2: Coupling the oxadiazole-containing intermediate with a substituted pyridinone using a palladium-catalyst (e.g., Pd(PPh₃)₄) in dimethylacetamide (DMA) at 80°C .
- Step 3: Acetamide formation via nucleophilic substitution between a bromoacetamide intermediate and the pyridinone-oxadiazole scaffold in the presence of K₂CO₃ .
Critical Reaction Conditions :
| Step | Catalyst/Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| 1 | None/DMF | 120°C | Microwave irradiation reduces side reactions |
| 2 | Pd(PPh₃)₄/DMA | 80°C | Excess ligand (PPh₃) improves coupling efficiency |
Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), oxadiazole (δ 8.5 ppm), and acetamide (δ 2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 527.8 .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering low reproducibility in coupling reactions?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to improve cross-coupling efficiency .
- Solvent Optimization : Replace DMA with toluene/DMF mixtures to enhance solubility of aromatic intermediates .
- Purification Strategies : Use preparative HPLC with trifluoroacetic acid (TFA) as a modifier to resolve co-eluting impurities .
Q. What computational strategies predict the compound’s binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The oxadiazole moiety shows strong binding to ATP pockets (ΔG ≈ -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in solvent-exposed regions .
Q. How can contradictions in reported biological activities be resolved?
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in kinase assays vs. cell-based viability tests to differentiate direct target effects from off-target toxicity .
- Dose-Response Reproducibility : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific variability .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .
Methodological Recommendations
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically evaluate variability across studies .
- Crystallographic Validation : Co-crystallize the compound with target proteins to resolve binding mode ambiguities (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
